molecular formula C42H52ClCuN5 B120263 Copper benzochlorin CAS No. 145582-83-8

Copper benzochlorin

Cat. No. B120263
M. Wt: 725.9 g/mol
InChI Key: RSDZGRLHEQWQBK-UHFFFAOYSA-M
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Description

Copper benzochlorin is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a copper-containing porphyrin derivative that has demonstrated potential in various applications, including photodynamic therapy and imaging.

Mechanism Of Action

The mechanism of action of copper benzochlorin in PDT involves the production of reactive oxygen species (ROS) upon activation by light. The ROS, such as singlet oxygen and superoxide anion, can cause oxidative damage to cellular components, leading to cell death. Copper benzochlorin has shown high singlet oxygen quantum yield, indicating its potential as a photosensitizer for PDT.
In imaging applications, copper benzochlorin acts as a contrast agent for MRI and fluorescence imaging. Its unique properties, such as its ability to bind to tissues and its fluorescence, make it a promising candidate for imaging applications.

Biochemical And Physiological Effects

Copper benzochlorin has been shown to have low toxicity in preclinical studies. It is rapidly cleared from the body and does not accumulate in tissues. However, further studies are needed to determine its long-term toxicity and safety.

Advantages And Limitations For Lab Experiments

The advantages of using copper benzochlorin in lab experiments include its unique properties, such as its fluorescence and MRI contrast enhancement, and its potential as a photosensitizer for PDT. Its low toxicity and rapid clearance from the body also make it a promising candidate for in vivo studies.
The limitations of using copper benzochlorin in lab experiments include its low yield during synthesis, which can limit its availability for research, and the need for specific light sources for activation in PDT.

Future Directions

There are several future directions for research on copper benzochlorin. One potential direction is the development of new synthesis methods to improve the yield and availability of the compound. Another direction is the investigation of its potential in combination with other therapies, such as chemotherapy and immunotherapy. Further studies are also needed to determine its long-term toxicity and safety in humans. Finally, the development of new imaging techniques using copper benzochlorin as a contrast agent is another promising direction for future research.
Conclusion
Copper benzochlorin is a synthetic compound that has demonstrated potential in various scientific research applications, including photodynamic therapy and imaging. Its unique properties, such as its fluorescence and MRI contrast enhancement, make it a promising candidate for imaging applications. Further research is needed to determine its long-term toxicity and safety in humans and to explore its potential in combination with other therapies. Overall, copper benzochlorin is a promising compound that has the potential to make a significant impact in the field of scientific research.

Synthesis Methods

The synthesis of copper benzochlorin involves the reaction of copper acetate with benzochlorin. The reaction proceeds in the presence of a base and an organic solvent, such as pyridine or dimethylformamide. The resulting product is purified using column chromatography, and the yield of the product is typically around 50%.

Scientific Research Applications

Copper benzochlorin has been extensively studied for its potential in photodynamic therapy (PDT) and imaging. PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, such as copper benzochlorin, which is activated by light of a specific wavelength. The activated photosensitizer produces reactive oxygen species that can kill cancer cells. Copper benzochlorin has shown promising results in preclinical studies as a photosensitizer for PDT.
In addition to PDT, copper benzochlorin has also been investigated for its potential in imaging. Its unique properties, such as its fluorescence and magnetic resonance imaging (MRI) contrast enhancement, make it a promising candidate for imaging applications. Copper benzochlorin has been used in preclinical studies for imaging of tumors, inflammation, and angiogenesis.

properties

CAS RN

145582-83-8

Product Name

Copper benzochlorin

Molecular Formula

C42H52ClCuN5

Molecular Weight

725.9 g/mol

IUPAC Name

copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride

InChI

InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1

InChI Key

RSDZGRLHEQWQBK-UHFFFAOYSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2]

synonyms

CDS1 photosensitizer
copper benzochlorin
copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride

Origin of Product

United States

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